molecular formula C17H13ClN2O3 B609170 ML404 CAS No. 1826026-00-9

ML404

Cat. No. B609170
M. Wt: 328.75
InChI Key: IGFGYIMMNXHPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML404 is an inhibitor of the mitochondrial permeability transition pore.

Scientific Research Applications

NIH Molecular Libraries Initiative

The NIH Molecular Libraries Initiative (MLI) is a significant program that aims to use small molecules for gene, cell, and organism function analysis in health and disease. This initiative comprises three components: Molecular Libraries Screening Centers Network, cheminformatics initiatives (including PubChem), and technology development in chemical diversity and other areas. Crucially, all tools and results from MLI are publicly available, enhancing research in gene function determination, target validation, and drug development (Austin, Brady, Insel, & Collins, 2004).

Machine Learning in the Physical Sciences

Machine learning (ML) is broadly applied across various scientific disciplines, including physics. This review highlights conceptual developments in ML inspired by physics and its applications in domains such as particle physics, quantum computing, and material physics. It also emphasizes the cross-fertilization between ML and physical sciences, showcasing how statistical physics helps understand ML methods (Carleo et al., 2019).

CD40 Ligand in Osteoblasts and Osteocytes

Research on murine long bone osteocyte-Y4 (MLO-Y4) cell line indicates that CD40 ligand plays a role in preventing apoptosis in these cells. This finding is significant for understanding bone cell viability and has implications for treating bone loss and osteoporosis (Ahuja et al., 2003).

Applications of Machine Learning in Metal-Organic Frameworks

Machine learning methods are transforming scientific research, including in metal–organic frameworks (MOFs). This review discusses the use of ML in MOF research, covering descriptors, representations, and the prediction and design of new MOF structures (Chong, Lee, Kim, & Kim, 2020).

Machine Learning in Health-Related Research in Low-Income Countries

This scoping review protocol aims to explore machine learning applications in clinical medicine and public health, specifically in low/middle-income countries. It highlights the growing role of ML in addressing health-related challenges in these regions (Carrillo-Larco et al., 2020).

Machine Learning in Energy Economics and Finance

A critical review of machine learning applications in energy economics/finance, highlighting methods like Support Vector Machine, Artificial Neural Network, and Genetic Algorithms used in predicting energy prices, demand forecasting, and analyzing macro/energy trends (Ghoddusi, Creamer, & Rafizadeh, 2019).

properties

CAS RN

1826026-00-9

Product Name

ML404

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.75

IUPAC Name

N-(5-Chloro-2-methylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-10-5-6-12(18)8-14(10)19-17(22)15-9-16(23-20-15)11-3-2-4-13(21)7-11/h2-9,21H,1H3,(H,19,22)

InChI Key

IGFGYIMMNXHPFY-UHFFFAOYSA-N

SMILES

O=C(C1=NOC(C2=CC=CC(O)=C2)=C1)NC3=CC(Cl)=CC=C3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML404;  ML-404;  ML 404; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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